molecular formula C14H20N2O2 B7408116 N-butan-2-yl-2-(2-cyclopropylpyridin-4-yl)oxyacetamide

N-butan-2-yl-2-(2-cyclopropylpyridin-4-yl)oxyacetamide

Cat. No.: B7408116
M. Wt: 248.32 g/mol
InChI Key: HGKWDQQMXSELMK-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-(2-cyclopropylpyridin-4-yl)oxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butan-2-yl group, a cyclopropylpyridinyl moiety, and an oxyacetamide linkage. The combination of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-(2-cyclopropylpyridin-4-yl)oxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclopropylpyridinyl intermediate: This step involves the cyclization of a suitable pyridine derivative with a cyclopropyl group.

    Attachment of the butan-2-yl group: The intermediate is then reacted with a butan-2-yl halide under basic conditions to introduce the butan-2-yl group.

    Formation of the oxyacetamide linkage: Finally, the compound is reacted with an acetamide derivative to form the oxyacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-(2-cyclopropylpyridin-4-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxyacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-(2-cyclopropylpyridin-4-yl)oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)benzamide
  • N-(pyridin-2-yl)imidates
  • N-(pyridin-2-yl)propane-1,3-diamine

Uniqueness

N-butan-2-yl-2-(2-cyclopropylpyridin-4-yl)oxyacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and biological effects, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-butan-2-yl-2-(2-cyclopropylpyridin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-10(2)16-14(17)9-18-12-6-7-15-13(8-12)11-4-5-11/h6-8,10-11H,3-5,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKWDQQMXSELMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)COC1=CC(=NC=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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